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Abstract
O-Methylserine, a non-proteinogenic amino acid, has garnered significant attention as a

versatile building block in medicinal chemistry and a crucial tool in biochemical research. Its

defining structural feature—the methylation of the serine hydroxyl group—imparts valuable

properties, including enhanced metabolic stability and conformational rigidity, making it a highly

desirable component in the design of novel peptidomimetics and therapeutics. This in-depth

guide provides a technical overview of O-methylserine, covering its fundamental

physicochemical properties, stereoisomeric forms, synthesis methodologies, and key

applications. We will explore its role as an enzyme inhibitor and a strategic element in drug

design, offering field-proven insights and detailed experimental protocols to support scientists

in leveraging this unique compound in their research and development endeavors.

Core Physicochemical Properties of O-Methylserine
O-Methylserine, known systematically as 2-amino-3-methoxypropanoic acid, is an analog of

the amino acid serine. The substitution of a methyl group for the hydroxyl proton fundamentally

alters its chemical reactivity and biological interactions.

Molecular Weight and CAS Number
The molecular weight is a constant and fundamental property for O-methylserine. However,

the Chemical Abstracts Service (CAS) number, a unique identifier, differs for each of its
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stereoisomeric forms. Accurate identification through the correct CAS number is critical for

procurement, regulatory documentation, and experimental reproducibility.

Form CAS Number Molecular Weight ( g/mol )

L-O-Methylserine 4219-94-7 119.12[1]

D-O-Methylserine Not readily available 119.12[1]

DL-O-Methylserine (Racemic) 19794-53-7[1][2] 119.12[1]

Note: While the synthesis of D-O-Methylserine is described in the literature[3], a distinct,

publicly available CAS number is not consistently reported. Researchers should verify the

stereochemistry of their materials from the supplier.

Structure and Stereochemistry
The chirality of the α-carbon results in two enantiomers, L-O-methylserine and D-O-
methylserine, and their racemic mixture, DL-O-methylserine. This stereochemistry is a critical

determinant of biological activity, as enzymes and receptors are typically stereoselective.

Figure 1: Stereoisomers of O-Methylserine.

Synthesis and Chiral Resolution
The synthesis of enantiomerically pure O-methylserine is crucial for its application in drug

development. A common strategy involves the methylation of a protected serine derivative,

followed by deprotection. The synthesis of the racemic mixture is often a precursor to chiral

resolution to obtain the pure D- or L-enantiomers.

General Synthetic Workflow
A robust method for synthesizing L-O-methylserine begins with commercially available L-

serine. The amino and carboxyl groups must first be protected to prevent side reactions during

the methylation of the hydroxyl group.

L-Serine Protect Amino & Carboxyl Groups
(e.g., Boc & Methyl Ester)

Step 1 Methylate Hydroxyl Group
(e.g., MeI, Ag₂O)

Step 2 Deprotect Functional Groups
(Hydrolysis)

Step 3 L-O-MethylserineStep 4
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Figure 2: General synthetic workflow for L-O-Methylserine.

Expertise & Experience: The choice of protecting groups is a critical decision. N-Boc (tert-

butyloxycarbonyl) protection is frequently employed due to its stability and ease of removal

under acidic conditions.[4] The methylation step itself must be performed under conditions that

minimize racemization. A patent for the synthesis of the D-isomer describes first synthesizing

the DL-racemic mixture and then using D-tartaric acid as a chiral resolving agent to selectively

crystallize the desired enantiomer.[3] This highlights a practical, scalable approach to obtaining

enantiopure material.

Applications in Research and Drug Development
The structural modifications in O-methylserine confer properties that are highly advantageous

in a therapeutic and research context.

Enzyme Inhibition: Targeting Serine
Hydroxymethyltransferase (SHMT)
O-Methylserine is known to act as an inhibitor of Serine Hydroxymethyltransferase (SHMT), a

key enzyme in one-carbon metabolism.[5] SHMT catalyzes the conversion of serine to glycine,

producing a one-carbon unit essential for the synthesis of nucleotides (like dTMP) and other

vital biomolecules.[6] Inhibition of this pathway is a validated strategy in cancer therapy.[5]

Protocol: In Vitro SHMT Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory potential (IC₅₀) of O-methylserine
against SHMT. The assay couples the SHMT reaction to a second enzymatic reaction that

produces a detectable change in absorbance.[6]

Principle: SHMT converts L-serine and tetrahydrofolate (THF) to glycine and 5,10-

methylenetetrahydrofolate (5,10-CH₂-THF). The production of 5,10-CH₂-THF is coupled to

the NADP⁺-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase

(MTHFD). The resulting increase in NADPH concentration is monitored by the change in

absorbance at 340 nm.
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Reagents:

Purified recombinant human SHMT (e.g., SHMT1 or SHMT2)

Purified recombinant MTHFD

L-serine (substrate)

Tetrahydrofolate (THF, co-substrate)

NADP⁺ (co-substrate for coupling enzyme)

Pyridoxal 5'-phosphate (PLP, SHMT cofactor)

O-Methylserine (inhibitor) stock solution (e.g., in DMSO or buffer)

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with 100 mM KCl and 1 mM DTT)

Procedure:

1. Prepare a serial dilution of O-methylserine in assay buffer to create a range of inhibitor

concentrations.

2. In a 96-well UV-transparent plate, add the following to each well: Assay Buffer, L-serine,

THF, NADP⁺, PLP, MTHFD, and the desired concentration of O-methylserine (or vehicle

control, e.g., DMSO).

3. Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to

allow for thermal equilibration and inhibitor binding.

4. Initiate the reaction by adding a pre-determined amount of SHMT enzyme to each well.

5. Immediately place the plate in a spectrophotometer and monitor the increase in

absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

6. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear

portion of the absorbance vs. time plot.
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7. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the

inhibitor concentration.

8. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the

concentration of O-methylserine required to reduce SHMT activity by 50%.

Trustworthiness: This self-validating protocol includes a vehicle control to account for solvent

effects and relies on measuring initial reaction velocities, a cornerstone of steady-state enzyme

kinetics, to ensure accurate IC₅₀ determination.

Peptidomimetics and Enhanced Drug Properties
Incorporating O-methylserine into peptide sequences is a powerful strategy to overcome the

inherent limitations of peptide-based drugs, such as poor metabolic stability and low

bioavailability.

Increased Proteolytic Resistance: The O-methyl group sterically hinders the approach of

proteases, protecting the adjacent peptide bonds from enzymatic cleavage.

Conformational Constraint: The methyl group restricts the rotational freedom around the Cα-

Cβ bond, locking the side chain into a more defined conformation. This can pre-organize the

peptide into its bioactive shape, increasing binding affinity for its target.

Modulated Lipophilicity: The addition of the methyl group increases the local lipophilicity

compared to serine, which can influence solubility and membrane permeability.
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Figure 3: Logic diagram illustrating the benefits of O-Methylserine incorporation.

The use of Fmoc-O-methyl-L-serine is well-established in solid-phase peptide synthesis

(SPPS), allowing for its seamless integration into standard synthesis protocols.[7]

Conclusion
O-Methylserine represents more than a simple derivative of a canonical amino acid; it is a

strategic tool for molecular design. Its defined physicochemical properties, particularly its

stereochemistry and the impact of the O-methyl group, provide researchers and drug

developers with a reliable method to enhance the stability, conformation, and biological activity
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of peptides and other complex molecules. A comprehensive understanding of its synthesis,

handling, and diverse applications—from enzyme inhibition to the rational design of

peptidomimetics—is essential for unlocking its full potential in advancing modern therapeutic

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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